molecular formula C9H12BrF3 B2978064 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane CAS No. 2260936-90-9

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane

Cat. No. B2978064
CAS RN: 2260936-90-9
M. Wt: 257.094
InChI Key: PDDSBOQADQIQCG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is a chemical compound that has been the subject of scientific research due to its potential use in various fields.

Scientific Research Applications

Radical Chemistry and Rearrangements

Spiro compounds, including those related to "2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane," have been extensively studied for their radical chemistry and rearrangement processes. For instance, spiro[3.3]heptan-3-yl radicals, generated from bromine abstraction, show similarities to cyclobutyl radicals and undergo rearrangements at temperatures above 290 K, illustrating the dynamic behavior of spiro compounds under radical conditions (Roberts, Walton, & Maillard, 1986).

Enzymatic Synthesis

The enzymatic synthesis of spiro[3.3]heptane derivatives with axial chirality demonstrates the potential of biocatalysis in creating spiro compounds with specific optical properties. Pig liver esterase-catalyzed asymmetric hydrolysis of tetrakis (acetoxymethyl)spiro[3.3]heptane yielded bis(acetoxymethyl)-bis(hydroxymethyl)spiro[3.3]heptane, showcasing the effectiveness of enzymes in stereoselective synthesis (Naemura & Furutani, 1990).

Structural Analyses

Detailed structural analyses of spiro compounds provide insights into their molecular geometry and electronic properties. For example, the crystal structures of spiro[3.3]heptane derivatives reveal the puckering of cyclobutane rings and the spatial arrangement of substituents, which are crucial for understanding their chemical reactivity and potential applications in material science (Potenza, Kukkola, Knapp, & Schugar, 1990).

Polymerization and Material Science

Spiro compounds are also relevant in polymer science, where they serve as monomers for the synthesis of novel polymers with unique properties. Studies on polymers derived from cyclic dienes, including spiro[2.4]hepta-4,6-diene, explore the conditions under which different polymer structures can be obtained, highlighting the versatility of spiro compounds in designing new materials (Kunitake, Ochiai, & Ohara, 1975).

Advanced Organic Synthesis

Research on spiro compounds extends to advanced organic synthesis techniques, where they are used to explore novel reaction pathways and synthesize complex molecules. For example, the synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] through a three-component reaction demonstrates the utility of spiro compounds in constructing intricate molecular architectures with potential applications in pharmaceuticals and organic electronics (Wang & Yan, 2014).

properties

IUPAC Name

2-(bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3/c10-6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSBOQADQIQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane

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